Cas no 862685-66-3 (1-2-ethyl-1-(propan-2-yl)-1H-imidazol-5-ylethan-1-one)
1-2-ethyl-1-(propan-2-yl)-1H-imidazol-5-ylethan-1-one Chemical and Physical Properties
Names and Identifiers
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- Ethanone, 1-[2-ethyl-1-(1-methylethyl)-1H-imidazol-5-yl]-
- 1-2-ethyl-1-(propan-2-yl)-1H-imidazol-5-ylethan-1-one
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1-2-ethyl-1-(propan-2-yl)-1H-imidazol-5-ylethan-1-one Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | BBV-39737813-1.0g |
1-[2-ethyl-1-(propan-2-yl)-1H-imidazol-5-yl]ethan-1-one |
862685-66-3 | 95% | 1.0g |
$1133.0 | 2022-12-14 | |
| Enamine | BBV-39737813-2.5g |
1-[2-ethyl-1-(propan-2-yl)-1H-imidazol-5-yl]ethan-1-one |
862685-66-3 | 95% | 2.5g |
$2347.0 | 2023-10-28 | |
| Enamine | BBV-39737813-5.0g |
1-[2-ethyl-1-(propan-2-yl)-1H-imidazol-5-yl]ethan-1-one |
862685-66-3 | 95% | 5.0g |
$2976.0 | 2022-12-14 | |
| Enamine | BBV-39737813-10.0g |
1-[2-ethyl-1-(propan-2-yl)-1H-imidazol-5-yl]ethan-1-one |
862685-66-3 | 95% | 10.0g |
$3742.0 | 2022-12-14 | |
| Enamine | BBV-39737813-1g |
1-[2-ethyl-1-(propan-2-yl)-1H-imidazol-5-yl]ethan-1-one |
862685-66-3 | 95% | 1g |
$1133.0 | 2023-10-28 | |
| Enamine | BBV-39737813-5g |
1-[2-ethyl-1-(propan-2-yl)-1H-imidazol-5-yl]ethan-1-one |
862685-66-3 | 95% | 5g |
$2976.0 | 2023-10-28 | |
| Enamine | BBV-39737813-10g |
1-[2-ethyl-1-(propan-2-yl)-1H-imidazol-5-yl]ethan-1-one |
862685-66-3 | 95% | 10g |
$3742.0 | 2023-10-28 |
1-2-ethyl-1-(propan-2-yl)-1H-imidazol-5-ylethan-1-one Related Literature
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Veluru Jagadeesh babu,Sesha Vempati RSC Adv., 2015,5, 66367-66375
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3. Excimer emission and magnetoluminescence of radical-based zinc(ii) complexes doped in host crystals†Shojiro Kimura,Tetsuro Kusamoto Chem. Commun., 2020,56, 11195-11198
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Helga Garcia,Rui Ferreira,Marija Petkovic,Jamie L. Ferguson,Maria C. Leitão,H. Q. Nimal Gunaratne,Luís Paulo N. Rebelo Green Chem., 2010,12, 367-369
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Ziyang Deng,Changwei Chen,Sunliang Cui RSC Adv., 2016,6, 93753-93755
Additional information on 1-2-ethyl-1-(propan-2-yl)-1H-imidazol-5-ylethan-1-one
Introduction to 1-2-ethyl-1-(propan-2-yl)-1H-imidazol-5-ylethan-1-one (CAS No. 862685-66-3)
1-2-ethyl-1-(propan-2-yl)-1H-imidazol-5-ylethan-1-one is a structurally intriguing compound that has garnered significant attention in the field of pharmaceutical chemistry due to its unique molecular architecture and potential biological activities. With the CAS number 862685-66-3, this compound represents a fascinating derivative of imidazole, a heterocyclic scaffold widely recognized for its role in numerous pharmacologically active molecules. The presence of ethyl and propan-2-yl substituents, combined with the imidazole ring, suggests a potential for diverse interactions with biological targets, making it a promising candidate for further investigation in drug discovery and development.
The compound's structure consists of an imidazole core linked to an ethyl group and a propan-2-yl moiety, forming a complex three-dimensional arrangement that may influence its solubility, stability, and binding affinity. This specific configuration has prompted researchers to explore its pharmacokinetic properties and potential therapeutic applications. Recent studies have highlighted the importance of imidazole derivatives in medicinal chemistry, particularly in the development of antimicrobial, antiviral, and anti-inflammatory agents. The 1H-imidazol-5-ylethan-1-one moiety, in particular, has been implicated in modulating enzyme activity and receptor binding, which are critical factors in drug design.
In the context of contemporary pharmaceutical research, 1-(propan-2-yl)- groups are frequently incorporated into molecular structures to enhance lipophilicity and improve membrane permeability. This characteristic is particularly valuable in the development of oral formulations where bioavailability is a key concern. Additionally, the ethyl substituent at the 1-position of the imidazole ring may contribute to steric hindrance, affecting how the molecule interacts with biological targets. Such structural features are meticulously evaluated during lead optimization to ensure efficacy and minimize off-target effects.
One of the most compelling aspects of 1-2-ethyl-1-(propan-2-yl)-1H-imidazol-5-ylethan-1-one is its potential as a scaffold for developing novel therapeutic agents. The imidazole ring is known for its ability to form hydrogen bonds and coordinate with metal ions, properties that are exploited in various drug mechanisms. For instance, imidazole derivatives have been shown to inhibit certain enzymes by competing with natural substrates or by altering enzyme conformation. The combination of ethyl and propan-2-yl groups may further modulate these interactions, leading to enhanced potency or selectivity.
Recent advancements in computational chemistry have enabled researchers to predict the binding affinities and pharmacokinetic profiles of such compounds with remarkable accuracy. Molecular docking studies have been particularly useful in identifying how 1H-imidazol-5-y lethanone interacts with target proteins such as kinases, receptors, and enzymes implicated in various diseases. These virtual screening approaches have accelerated the discovery process by allowing rapid evaluation of thousands of compounds without the need for extensive experimental validation.
The synthesis of 862685-663 involves multi-step organic reactions that require careful optimization to ensure high yield and purity. Common synthetic routes include condensation reactions between appropriate precursors followed by functional group transformations. The introduction of the ethyl and propananoyl groups typically involves alkylation or acylation steps, which must be carefully controlled to avoid side reactions. Advances in green chemistry have also influenced synthetic methodologies, promoting the use of sustainable solvents and catalysts to minimize environmental impact.
In terms of biological activity, preliminary studies suggest that 1-(propananoyl)-imidazole derivatives exhibit promising properties as scaffolds for drug development. Some analogs have shown inhibitory effects against certain enzymes relevant to inflammatory pathways, making them potential candidates for treating conditions such as arthritis or autoimmune disorders. Additionally, modifications at the 5-position of the imidazole ring have been explored to enhance binding affinity or metabolic stability. These findings underscore the importance of structural diversity in medicinal chemistry and highlight why compounds like 862685663 warrant further investigation.
The pharmacological evaluation of such derivatives typically involves both in vitro and in vivo assays to assess their efficacy and safety profiles. In vitro studies often focus on enzyme inhibition assays or receptor binding studies using radioligand techniques. In vivo models provide additional insights into pharmacokinetics and potential side effects by evaluating absorption, distribution, metabolism, excretion (ADME), and toxicity (T). These comprehensive assessments are essential before advancing a compound into clinical trials.
One notable aspect of modern drug discovery is the integration of artificial intelligence (AI) tools into virtual screening processes. AI algorithms can analyze vast datasets containing structural information, biological activity data, and physicochemical properties to identify promising candidates for further testing. This approach has significantly reduced the time required to identify lead compounds from large libraries of molecules like 862685663, thereby accelerating drug development pipelines.
The future prospects for 1H-imidazol-yethanone derivatives appear promising as they continue to be explored for their therapeutic potential across multiple disease areas including oncology, neurodegenerative disorders, and infectious diseases. Ongoing research aims not only to optimize their pharmacological properties but also to understand their mechanisms of action at a molecular level. This deeper understanding will be crucial for designing next-generation drugs with improved efficacy and reduced side effects.
In conclusion,862685663 represents an intriguing compound with significant potential in pharmaceutical research due to its unique structural features and biological relevance. The combination of computational modeling tools,imidalzole-based scaffolds,and advanced synthetic methodologies has positioned this derivative as a valuable asset in drug discovery efforts aimed at addressing unmet medical needs worldwide.
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